molecular formula C15H12BrN3OS B2432397 1-(4-Bromophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 899999-88-3

1-(4-Bromophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2432397
CAS No.: 899999-88-3
M. Wt: 362.25
InChI Key: GAJGFRAOSKHHNB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one is a chemical compound that belongs to the class of pyrazinones This compound is characterized by the presence of a bromophenyl group and a thienylmethylamino group attached to a pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and a suitable carbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the Thienylmethylamino Group: The thienylmethylamino group can be attached through a nucleophilic substitution reaction involving a thienylmethylamine and the brominated pyrazinone intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(4-Bromophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The bromophenyl and thienylmethylamino groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-3-aminopyrazin-2(1H)-one: Similar structure but lacks the thienylmethyl group.

    1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.

    1-(4-bromophenyl)-3-[(2-furanylmethyl)amino]pyrazin-2(1H)-one: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

1-(4-Bromophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one is unique due to the presence of both the bromophenyl and thienylmethylamino groups, which confer specific chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall functionality in various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(thiophen-2-ylmethylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c16-11-3-5-12(6-4-11)19-8-7-17-14(15(19)20)18-10-13-2-1-9-21-13/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJGFRAOSKHHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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